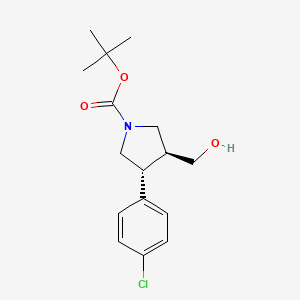

tert-butyl (3R,4S)-3-(4-chlorophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-butyl (3R,4S)-3-(4-chlorophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate is a synthetic organic compound characterized by its complex structure, which includes a pyrrolidine ring substituted with a tert-butyl ester, a chlorophenyl group, and a hydroxymethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3R,4S)-3-(4-chlorophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves multiple steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino alcohols or amino acids.

Introduction of the Chlorophenyl Group: The chlorophenyl group is usually introduced via a nucleophilic substitution reaction, where a suitable chlorinated aromatic compound reacts with the pyrrolidine intermediate.

Addition of the Hydroxymethyl Group: The hydroxymethyl group can be added through a hydroxymethylation reaction, often using formaldehyde or a similar reagent.

Esterification: The final step involves esterification to introduce the tert-butyl ester group, typically using tert-butyl alcohol and an acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing purification techniques such as crystallization or chromatography to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxyl group, potentially altering the compound’s reactivity and biological activity.

Reduction: The chlorophenyl group can be reduced to a phenyl group, which may affect the compound’s pharmacological properties.

Substitution: The tert-butyl ester group can be substituted with other ester groups or functional groups, modifying the compound’s solubility and stability.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of dechlorinated derivatives.

Substitution: Formation of various ester or amide derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, tert-butyl (3R,4S)-3-(4-chlorophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and participate in hydrophobic interactions makes it a candidate for studying protein-ligand interactions and enzyme inhibition.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. Its structural features suggest it could act as a pharmacophore in the design of new drugs targeting specific receptors or enzymes. Research is ongoing to determine its efficacy and safety in various disease models.

Industry

In the industrial sector, this compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its stability and reactivity. It may also find applications in the production of fine chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism by which tert-butyl (3R,4S)-3-(4-chlorophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or modulator. The presence of the chlorophenyl group allows for hydrophobic interactions, while the hydroxymethyl group can form hydrogen bonds, facilitating binding to the target site. The tert-butyl ester group may influence the compound’s solubility and membrane permeability, affecting its bioavailability and distribution within biological systems.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

tert-Butyl (3R,4S)-3-phenyl-4-(hydroxymethyl)pyrrolidine-1-carboxylate: Lacks the chlorine atom, which may result in different reactivity and biological activity.

tert-Butyl (3R,4S)-3-(4-fluorophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate: Contains a fluorine atom instead of chlorine, potentially altering its pharmacokinetic properties.

tert-Butyl (3R,4S)-3-(4-bromophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate: The presence of a bromine atom may affect its reactivity and interaction with biological targets.

Uniqueness

The uniqueness of tert-butyl (3R,4S)-3-(4-chlorophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The chlorophenyl group provides a unique electronic environment, while the hydroxymethyl group offers opportunities for hydrogen bonding. The tert-butyl ester group enhances the compound’s stability and lipophilicity, making it a versatile molecule for various applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactivity, applications, and unique features

Biologische Aktivität

tert-butyl (3R,4S)-3-(4-chlorophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Chemical Formula : C₁₆H₂₂ClNO₃

- CAS Number : 1217843-35-0

- Molecular Weight : 305.81 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor of certain enzymes and receptors involved in neurotransmission and inflammation.

Enzyme Inhibition

Studies have shown that this compound can inhibit enzymes related to the metabolism of neurotransmitters, potentially affecting mood and cognitive functions. For instance, it has been suggested that it may inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as serotonin and dopamine.

Receptor Modulation

Further research indicates that this compound may act on G-protein coupled receptors (GPCRs), which are critical in mediating cellular responses to hormones and neurotransmitters. The modulation of these receptors can lead to significant physiological effects, including alterations in pain perception and mood regulation.

Pharmacological Effects

The pharmacological profile of this compound includes:

- Analgesic Activity : Preclinical studies suggest that this compound exhibits pain-relieving properties comparable to established analgesics.

- Anti-inflammatory Effects : It has shown promise in reducing inflammation in animal models, indicating potential use in treating inflammatory diseases.

- Neuroprotective Properties : Some studies point to neuroprotective effects, particularly in models of neurodegeneration.

Case Study 1: Analgesic Efficacy

In a controlled study involving rodents, this compound was administered to assess its analgesic properties. Results indicated a significant reduction in pain response compared to the control group, suggesting its potential as a novel analgesic agent.

Case Study 2: Anti-inflammatory Activity

A recent study evaluated the anti-inflammatory effects of this compound in a carrageenan-induced paw edema model. The compound demonstrated a dose-dependent reduction in edema formation, highlighting its therapeutic potential for inflammatory conditions.

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

tert-butyl (3R,4S)-3-(4-chlorophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22ClNO3/c1-16(2,3)21-15(20)18-8-12(10-19)14(9-18)11-4-6-13(17)7-5-11/h4-7,12,14,19H,8-10H2,1-3H3/t12-,14-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNZXUJLWKOKVCE-JSGCOSHPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)C2=CC=C(C=C2)Cl)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C2=CC=C(C=C2)Cl)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.80 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.